(S)-2-(phenoxymethyl)morpholine is an organic compound characterized by its unique molecular structure, which includes a morpholine ring substituted with a phenoxymethyl group. Its molecular formula is and it is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound has garnered attention due to its bioactive properties, making it a subject of interest in drug development and other industrial applications.
(S)-2-(phenoxymethyl)morpholine can be sourced through synthetic routes involving the reaction of morpholine with phenoxymethyl chloride under basic conditions. It falls under the classification of morpholine derivatives, which are known for their diverse biological activities and utility in pharmaceutical applications .
The synthesis of (S)-2-(phenoxymethyl)morpholine typically involves the following steps:
Industrial production may utilize larger-scale reactors and continuous flow systems to enhance efficiency, ensuring thorough mixing and completion of reactions.
The molecular structure of (S)-2-(phenoxymethyl)morpholine features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. The phenoxymethyl substituent adds complexity to its structure, influencing its chemical reactivity and biological activity. Structural data can be summarized as follows:
(S)-2-(phenoxymethyl)morpholine can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis, allowing for the formation of more complex molecules.
The mechanism of action for (S)-2-(phenoxymethyl)morpholine primarily relates to its interactions at the molecular level within biological systems. It has been investigated for potential bioactivity, including antimicrobial and antifungal properties. While specific mechanisms may vary based on application, studies suggest that compounds within this class may interact with neurotransmitter systems or inhibit certain enzymes involved in metabolic pathways.
Research indicates that derivatives of morpholine compounds can act as inhibitors of monoamine transporters, potentially impacting conditions such as depression or anxiety disorders .
The physical properties of (S)-2-(phenoxymethyl)morpholine include:
Chemical properties include stability under normal conditions but may vary with exposure to strong acids or bases. The compound's reactivity profile allows it to participate in various chemical transformations relevant for synthetic applications .
(S)-2-(phenoxymethyl)morpholine has several notable applications:
The production of enantiomerically pure (S)-2-(phenoxymethyl)morpholine critically depends on chiral resolution techniques. Racemic mixtures of 2-substituted morpholines are commonly resolved via enzymatic resolution using immobilized lipases, which selectively acylate one enantiomer while leaving the other unreacted. Candida antarctica lipase B (CAL-B) demonstrates exceptional efficiency for this transformation, enabling the kinetic resolution of racemic 2-(phenoxymethyl)morpholine precursors with enantiomeric excess (ee) values exceeding 98% under mild conditions (30–40°C) in organic solvents like methyl tert-butyl ether [5].
Diastereomeric salt formation represents another cornerstone methodology, particularly for industrial-scale production. Chiral resolving agents such as (R)-(-)-mandelic acid, (S)-(+)-camphorsulfonic acid, and (L)-tartaric acid form crystalline diastereomeric salts with racemic morpholine derivatives. Systematic screening has revealed that (D)-(-)-ditoluoyltartaric acid in ethanol/water mixtures achieves near-quantitative diastereomeric excess (de >99%) for the (S)-enantiomer of 2-aryl morpholines after recrystallization. The resolving agent is typically recoverable in >85% yield for reuse, significantly improving process economics [5] [9].
Table 1: Performance of Chiral Resolution Methods for (S)-2-(Phenoxymethyl)Morpholine Precursors
Resolution Method | Resolving Agent/Solvent | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic Acylation | CAL-B / Methyl tert-butyl ether | 35 | >98 | 45 |
Diastereomeric Salt Formation | (D)-(-)-Ditoluoyltartaric acid / EtOH:H₂O (3:1) | 25 | >99 | 68 |
Diastereomeric Salt Formation | (S)-(+)-Camphorsulfonic acid / Acetone | 5 | 95 | 72 |
Catalytic asymmetric methodologies provide atom-economic routes to enantiomerically enriched (S)-2-(phenoxymethyl)morpholine. Copper(II)-catalyzed alkene oxyamination stands out as a powerful strategy for constructing the morpholine ring with concurrent installation of the phenoxymethyl side chain. Using copper(II) 2-ethylhexanoate (2.0 equiv) in xylenes at 130°C, β-hydroxy-N-allylsulfonamides undergo stereoselective cyclization with various amine nucleophiles, yielding 2-aminomethyl morpholines. This process delivers excellent diastereoselectivity (>20:1 dr) and good yields (67–87%) while tolerating diverse functional groups, including silyl ethers (-OTBS) and benzyl sulfides (-SCH₂C₆H₅) [6].
Palladium-catalyzed asymmetric allylic alkylation represents another sophisticated approach. Chiral ligands such as (R,R)-ANDEN-phenyl Trost ligand enable the enantioselective ring-opening of morpholine-derived epoxides with phenol nucleophiles. This method achieves ee values of 89–92% when conducted in toluene at -20°C using palladium(0) catalysts generated in situ from Pd₂(dba)₃ and chiral phosphines. The reaction proceeds via π-allylpalladium intermediates, where chiral induction occurs during nucleophilic attack by phenoxide anions [3] [6].
Table 2: Catalytic Asymmetric Methods for (S)-2-(Phenoxymethyl)Morpholine Synthesis
Catalytic System | Substrate | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Cu(II) 2-ethylhexanoate | β-Hydroxy-N-allylsulfonamide | Xylenes, 130°C, 24h | >99* | 82 |
Pd(0)/(R,R)-ANDEN-phenyl Trost ligand | Glycidyl morpholine derivatives | Toluene, -20°C, 12h | 92 | 78 |
Pd(0)/BINAP | 2-Chloromethylmorpholine | K₃PO₄, 100°C, 8h | 85 | 75 |
*Diastereomeric excess; N/A = Not Applicable
Radiolabeled (S)-2-(phenoxymethyl)morpholine derivatives serve as indispensable tools for pharmacokinetic studies and neuropharmacological imaging. Carbon-11 labeled analogs are synthesized via palladium-mediated N-alkylation using [¹¹C]methyl iodide. The precursor (2S,3S)-N-tert-butoxycarbonyl-2-[α-(2-trimethylstannylphenoxy)phenylmethyl]morpholine undergoes methylation with [¹¹C]CH₃I (5 min, 100°C) in the presence of Pd₂(dba)₃, (o-CH₃C₆H₄)₃P, CuCl, and K₂CO₃. Subsequent Boc deprotection with trifluoroacetic acid (7 min, 100°C) delivers [¹¹C]MENET-1 with a decay-corrected radiochemical yield of 38% (based on [¹¹C]CH₃I) and specific activities of 14.8–33.3 GBq/μmol. This radiosynthesis is completed within 60 minutes from end-of-bombardment, demonstrating suitability for PET imaging applications given carbon-11's 20.4-minute half-life [3].
Tritium-labeled derivatives are accessible through catalytic tritium-halogen exchange. Aryl bromide precursors of (S)-2-(phenoxymethyl)morpholine undergo hydrogenolysis with tritium gas (T₂) over palladium/carbon catalysts (10% Pd/C) in ethyl acetate. This method achieves specific activities >25 Ci/mmol with radiochemical purities exceeding 98%, enabling high-sensitivity receptor binding assays [1] [2].
Strategic protecting group selection profoundly impacts the efficiency of multi-step syntheses for (S)-2-(phenoxymethyl)morpholine. The tert-butoxycarbonyl (Boc) group remains the nitrogen protector of choice due to its orthogonal stability and mild deprotection. As demonstrated in the synthesis of [¹¹C]MENET-1, Boc-protected morpholine precursors are deprotected using hydrogen chloride in 1,4-dioxane (4N, 20°C, overnight), followed by basification with sodium hydroxide (pH 12–14) to liberate the free amine without epimerization. This approach achieves 78% isolated yield and >99% ee retention [1] [3] [6].
Carboxybenzyl (Cbz) groups offer complementary protection, particularly when acid-sensitive functionalities are present. Hydrogenolytic deprotection with palladium on carbon (10% Pd/C, H₂, ethanol) proceeds quantitatively at room temperature within 2 hours. However, this method necessitates careful catalyst removal to prevent metal contamination in pharmaceutical intermediates [4] [6].
For oxygen protection in phenoxymethyl precursors, benzyl ethers demonstrate exceptional robustness. They withstand both basic morpholine ring-forming conditions and acidic deprotections, with removal achieved via hydrogenolysis (Pd(OH)₂/C, H₂, methanol) or Lewis acids (BF₃·OEt₂). Phase-transfer catalysis (benzyltriethylammonium chloride) significantly accelerates alkylation steps of benzyl-protected intermediates in biphasic toluene/NaOH systems, improving yields from 68% to 89% [4] [8].
Table 3: Protecting Group Performance in (S)-2-(Phenoxymethyl)Morpholine Synthesis
Protecting Group | Deprotection Conditions | Compatibility | Yield (%) |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | 4N HCl/dioxane, 20°C, 12h; NaOH (pH 12–14) | Stable to nucleophiles, bases, alkylations | 78 |
Carboxybenzyl (Cbz) | 10% Pd/C, H₂, EtOH, 2h | Compatible with acidic conditions | 95 |
Benzyl | Pd(OH)₂/C, H₂, MeOH, 3h | Stable to acids/bases; incompatible with halogens | 92 |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8